Maltoundecaose

Description

Properties

IUPAC Name |

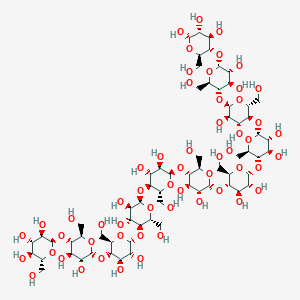

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H112O56/c67-1-12-23(78)24(79)36(91)57(103-12)114-47-14(3-69)105-59(38(93)26(47)81)116-49-16(5-71)107-61(40(95)28(49)83)118-51-18(7-73)109-63(42(97)30(51)85)120-53-20(9-75)111-65(44(99)32(53)87)122-55-22(11-77)112-66(45(100)34(55)89)121-54-21(10-76)110-64(43(98)33(54)88)119-52-19(8-74)108-62(41(96)31(52)86)117-50-17(6-72)106-60(39(94)29(50)84)115-48-15(4-70)104-58(37(92)27(48)82)113-46-13(2-68)102-56(101)35(90)25(46)80/h12-101H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIFDDFXDDGQOX-FLCYYJKHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H112O56 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1801.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Chemical Architecture of Maltoundecaose: A Technical Guide for Researchers

This guide provides an in-depth exploration of the chemical structure of maltoundecaose, a complex carbohydrate with growing significance in biochemical research and pharmaceutical development. As a member of the maltooligosaccharide family, its unique properties are intrinsically linked to its molecular architecture. This document will dissect its structure, from its fundamental building blocks to its three-dimensional conformation, and detail the methodologies for its synthesis and characterization.

Defining Maltoundecaose: A Homooligosaccharide of Glucose

Maltoundecaose is a maltooligosaccharide (MOS), a class of carbohydrates consisting of D-glucose units. The nomenclature itself provides the primary structural information: "malto-" indicates the repeating disaccharide unit, maltose, while "undeca-" specifies the degree of polymerization, which is eleven.

Therefore, maltoundecaose is a linear polymer composed of eleven glucose monosaccharide units. These units are covalently linked by α-1,4 glycosidic bonds.[1][2] This specific linkage involves the anomeric carbon (C1) of one glucose molecule and the hydroxyl group on the fourth carbon (C4) of the adjacent glucose molecule. The "alpha" designation refers to the stereochemistry at the anomeric carbon, where the bond is directed axially downwards in the chair conformation of the glucopyranose ring.

The general structure of maltooligosaccharides is a chain of glucose molecules linked by these α-1,4 glycosidic bonds.[1] It's crucial to distinguish maltooligosaccharides from isomaltooligosaccharides, which feature α-1,6 glycosidic bonds and introduce branching points.[1][2] While maltodextrins can be a mixture of linear and branched chains, maltoundecaose, as a specific maltooligosaccharide, is defined by its linear structure.[3][4]

Chemical Formula and Molecular Weight

The chemical formula for a single glucose molecule is C₆H₁₂O₆. The formation of a glycosidic bond between two glucose units involves the elimination of one water molecule (H₂O). For a polymer of n glucose units, the general chemical formula is C₆ₙH₁₀ₙ₊₂O₅ₙ₊₁.

For maltoundecaose, with n=11:

-

Chemical Formula: C₆₆H₁₁₂O₅₆

-

Molecular Weight: The molecular weight of a glucose monomer is approximately 180.16 g/mol , and the molecular weight of water is 18.015 g/mol . The molecular weight of maltoundecaose can be calculated as: (11 × C₆H₁₂O₆) - (10 × H₂O) = (11 × 180.156) - (10 × 18.015) = 1981.716 - 180.15 = 1801.566 g/mol .

| Property | Value |

| Chemical Formula | C₆₆H₁₁₂O₅₆ |

| Degree of Polymerization (DP) | 11 |

| Monosaccharide Unit | D-Glucose |

| Primary Glycosidic Linkage | α-1,4 |

| Calculated Molecular Weight | 1801.566 g/mol |

Linear vs. Cyclic Forms

In aqueous solution, the terminal glucose unit of maltoundecaose, which possesses a free anomeric carbon, can exist in equilibrium between its linear (aldehyde) form and two cyclic hemiacetal forms (α and β anomers). This is a characteristic of reducing sugars. This equilibrium allows the molecule to undergo mutarotation. The internal glucose residues are locked in their cyclic form due to their involvement in glycosidic bonds at both C1 and C4.

Synthesis and Purification of Maltoundecaose

The production of specific maltooligosaccharides like maltoundecaose is primarily achieved through enzymatic processes, offering high specificity and yield compared to chemical methods.

Enzymatic Synthesis

The most common method for producing maltooligosaccharides is the controlled hydrolysis of starch, a readily available polysaccharide composed of amylose (linear α-1,4 glucan) and amylopectin (branched α-1,4 and α-1,6 glucan).

Experimental Protocol: Enzymatic Production of Maltooligosaccharides

-

Substrate Preparation: A solution of gelatinized starch (e.g., from corn or potato) is prepared by heating an aqueous suspension to ensure the starch granules are fully hydrated and dispersed.

-

Enzymatic Hydrolysis: A specific maltooligosaccharide-forming amylase is introduced to the starch solution. These enzymes, such as maltotetraose-forming amylase (G4-amylase) or maltohexaose-forming amylase (G6-amylase), cleave the α-1,4 glycosidic bonds of starch to yield maltooligosaccharides of specific lengths. For a broader spectrum of MOS, α-amylases can be used under controlled conditions (temperature, pH, and reaction time) to limit the extent of hydrolysis.

-

Reaction Termination: The enzymatic reaction is quenched by either rapid heating to denature the enzyme or by a significant change in pH.

-

Purification: The resulting mixture, which will contain a range of maltooligosaccharides, glucose, and residual dextrins, requires purification to isolate maltoundecaose.

Caption: Enzymatic synthesis and purification of maltoundecaose from starch.

Purification Techniques

High-performance liquid chromatography (HPLC) is the preferred method for purifying maltooligosaccharides. Size-exclusion chromatography (SEC) or hydrophilic interaction liquid chromatography (HILIC) can effectively separate the oligosaccharides based on their degree of polymerization.

Structural Characterization

Confirming the precise chemical structure of maltoundecaose requires a combination of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a foundational technique for both the purification and analytical characterization of maltoundecaose. By employing columns with specific stationary phases, such as those used in HILIC, a separation of maltooligosaccharides based on their chain length can be achieved. The retention time of the sample, when compared to a standard ladder of maltooligosaccharides, provides a reliable indication of its degree of polymerization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of maltoundecaose and confirming its composition. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of maltoundecaose, confirming its calculated molecular weight of approximately 1801.57 g/mol . Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule, and the resulting fragmentation pattern can provide information about the sequence of monosaccharide units and the positions of the glycosidic linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the detailed chemical structure of maltoundecaose. Both ¹H and ¹³C NMR provide a wealth of information.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric protons. The chemical shift and coupling constants of these protons can confirm the α-configuration of the glycosidic bonds. For instance, the anomeric protons of α-1,4 linkages typically resonate around 5.4 ppm.

-

¹³C NMR: The carbon NMR spectrum provides information about each carbon atom in the molecule. The chemical shifts of the anomeric carbons (C1) and the carbons involved in the glycosidic linkage (C4) are particularly diagnostic for confirming the α-1,4 linkage.

-

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the glucose units.

Caption: Analytical workflow for the structural confirmation of maltoundecaose.

Applications in Research and Drug Development

The well-defined structure of maltoundecaose makes it a valuable tool in various scientific disciplines.

-

Enzyme Substrate and Inhibitor Studies: Maltoundecaose serves as a specific substrate for studying the kinetics and mechanism of action of various amylolytic enzymes. Its defined length allows for precise analysis of enzyme specificity and product formation.

-

Prebiotic Research: As a digestible oligosaccharide, it can be used in nutritional studies to understand its impact on gut microbiota and its potential as a prebiotic.[1]

-

Drug Delivery and Formulation: Maltodextrins, the broader class to which maltoundecaose belongs, are used as excipients in pharmaceutical formulations. They can act as stabilizers, bulking agents, and can be used in the microencapsulation of active pharmaceutical ingredients.[5][6] The uniform chain length of maltoundecaose makes it an ideal candidate for developing more controlled and reproducible drug delivery systems.

-

Biophysical Studies: Maltoundecaose can be used as a model compound in studies of carbohydrate-protein interactions, carbohydrate self-assembly, and the physical properties of polysaccharides.

References

-

AK Lectures. (n.d.). Structure of Maltose. Retrieved from [Link]

-

Sawangwan, T. (2017). Novel maltooligosaccharide from biosynthesis. Organic Chem Curr Res, 6(3). Retrieved from [Link]

-

Hamaker, B. R., & Tuncil, Y. E. (2014). Enzyme-Synthesized Highly Branched Maltodextrins Have Slow Glucose Generation at the Mucosal α-Glucosidase Level. Purdue e-Pubs. Retrieved from [Link]

-

Jakab, F., et al. (2023). Maltooligosaccharides: Properties, Production and Applications. MDPI. Retrieved from [Link]

-

Nakamura, Y., & Steup, M. (2025). Contents and structures of branched and linear maltodextrins, malto-oligosaccharides, and sugars in the early developmental stage of phosphorylase1 mutant endosperm of rice. Carbohydrate Polymers. Retrieved from [Link]

-

Singh, R. S., et al. (2022). Maltooligosaccharide forming amylases and their applications in food and pharma industry. Journal of Food Science and Technology. Retrieved from [Link]

-

Moises, A., et al. (2023). The NMR signature of maltose-based glycation in full-length proteins. PMC. Retrieved from [Link]

-

Kovacs, H., et al. (2003). 1H NMR studies of maltose, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Maltotriose. PubChem. Retrieved from [Link]

-

Magritek. (n.d.). Polysaccharide chain analysis. Retrieved from [Link]

-

American Chemical Society. (2018, April 23). Maltodextrin. Retrieved from [Link]

-

Saavedra-Leos, M. Z., et al. (2023). Exploring the Equilibrium State Diagram of Maltodextrins across Diverse Dextrose Equivalents. PMC. Retrieved from [Link]

-

Foodarom. (2015, July 9). Applications and Uses of Maltodextrin. Retrieved from [Link]

-

Chem-Impex. (n.d.). Maltotriose hydrate. Retrieved from [Link]

-

Lee, J., et al. (2012). Enzyme-Synthesized Highly Branched Maltodextrins Have Slow Glucose Generation at the Mucosal α-Glucosidase Level and Are Slowly Digestible In Vivo. PLOS One. Retrieved from [Link]

-

Dux, E. (n.d.). The role of maltodextrin in food design. SupplySide Supplement Journal. Retrieved from [Link]

-

Prospector. (2015, March 27). Adaptable Maltodextrin: 5 Potential Uses in Food Formulations. Retrieved from [Link]

-

Jack Westin. (n.d.). Polysaccharides. MCAT Content. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Maltooligosaccharide forming amylases and their applications in food and pharma industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 4. Contents and structures of branched and linear maltodextrins, malto-oligosaccharides, and sugars in the early developmental stage of phosphorylase1 mutant endosperm of rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. magritek.com [magritek.com]

- 6. ulprospector.com [ulprospector.com]

Maltoundecaose molecular weight and formula

An In-Depth Technical Guide to the Molecular Formula and Weight of Maltoundecaose

Introduction

Maltoundecaose is a malto-oligosaccharide, a linear polymer composed of eleven glucose units linked by α-1,4 glycosidic bonds. As a well-defined oligosaccharide, it serves as a critical reference standard in various biochemical and analytical applications. Its utility is particularly pronounced in the fields of carbohydrate chemistry, enzymology, and as a molecular weight marker in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. For researchers and drug development professionals, a precise understanding of its fundamental physicochemical properties, namely its molecular formula and weight, is paramount for accurate experimental design, data interpretation, and stoichiometric calculations. This guide provides a detailed technical examination of the chemical formula and a step-by-step determination of the molecular weight of maltoundecaose.

Chemical Structure and Formula Derivation

The systematic structure of malto-oligosaccharides allows for a generalized chemical formula. These molecules are formed through the dehydration synthesis (condensation) of glucose monomers (C₆H₁₂O₆). When two glucose units bond to form a disaccharide like maltose, a molecule of water (H₂O) is eliminated, resulting in a formula of C₁₂H₂₂O₁₁.

This principle extends to longer chains. The general formula for a linear malto-oligosaccharide with 'n' glucose units is C₆ₙH₁₀ₙ₊₂O₅ₙ₊₁ .

For maltoundecaose, 'n' is equal to 11. By substituting this value into the general formula, we can derive its specific chemical formula:

-

Carbon (C): 6 * 11 = 66

-

Hydrogen (H): (10 * 11) + 2 = 112

-

Oxygen (O): (5 * 11) + 1 = 56

Thus, the definitive chemical formula for maltoundecaose is C₆₆H₁₁₂O₅₆ [1]. This formula is the foundational piece of information from which the molecular weight is calculated.

Calculation of Molecular Weight

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation is a fundamental exercise in chemistry, requiring the chemical formula and the standard atomic weights of each element.

Protocol for Molecular Weight Calculation

-

Identify the Elements and Atom Count: From the chemical formula (C₆₆H₁₁₂O₅₆), identify all elements present (Carbon, Hydrogen, Oxygen) and the number of atoms for each.

-

Obtain Standard Atomic Weights: Use the standard atomic weights for Carbon (C ≈ 12.011 g/mol ), Hydrogen (H ≈ 1.008 g/mol ), and Oxygen (O ≈ 15.999 g/mol ). These values represent the weighted average of the natural abundances of their isotopes.

-

Calculate Total Mass for Each Element: Multiply the atom count of each element by its standard atomic weight.

-

Sum for Total Molecular Weight: Sum the total masses of all elements to determine the molecular weight of the molecule.

Data Summary

The following table provides a clear breakdown of the molecular weight calculation for maltoundecaose.

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |

| Carbon | C | 66 | 12.011 | 792.726 |

| Hydrogen | H | 112 | 1.008 | 112.896 |

| Oxygen | O | 56 | 15.999 | 895.944 |

| Total | 1801.566 |

Based on this calculation, the molecular weight of maltoundecaose is 1801.56 g/mol [1]. This value is essential for preparing solutions of known molarity, interpreting mass spectrometry data, and understanding the molecule's behavior in size-exclusion chromatography.

Structural Representation

To visualize the linear arrangement of the eleven glucose units that constitute maltoundecaose, a simplified schematic is presented below. Each node represents a glucose monomer, and the directed edges represent the α-1,4 glycosidic bonds that link them.

Caption: Linear chain of 11 glucose units in maltoundecaose.

Conclusion

Maltoundecaose is a malto-oligosaccharide with a precise and verifiable molecular structure. Its chemical formula is C₆₆H₁₁₂O₅₆ , and its corresponding molecular weight is 1801.56 g/mol [1]. This guide has detailed the derivation of the formula from the general structure of malto-oligosaccharides and provided a transparent, step-by-step calculation of its molecular weight. These fundamental parameters are indispensable for any researcher or scientist utilizing maltoundecaose in experimental and analytical workflows.

References

-

Title: Maltoundecaose Source: CARBOEXPERT URL: [Link]

Sources

Maltoundecaose (DP11): Physicochemical Profiling and Applications in Advanced Drug Development

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Maltoundecaose (commonly referred to as G11 or DP11) is a well-defined, linear maltooligosaccharide composed of 11 D-glucose units linked by α -(1$\rightarrow$4) glycosidic bonds[1]. As a high-purity member of the maltodextrin family, it bridges the gap between simple sugars and complex polymeric starches. In modern pharmaceutical sciences, Maltoundecaose serves as a critical analytical standard for chromatographic calibration, a highly specific substrate for enzymatic assays (such as those involving glycogen debranching enzymes), and a structural model for understanding excipient behavior in advanced drug delivery systems like Orally Disintegrating Tablets (ODTs)[2][3].

This technical guide synthesizes the physicochemical properties, analytical methodologies, and enzymatic applications of Maltoundecaose, providing actionable protocols for researchers and assay developers.

Physicochemical and Thermodynamic Profiling

Understanding the physical and chemical properties of Maltoundecaose is foundational for its integration into formulation matrices and analytical workflows. Unlike shorter maltooligosaccharides, DP11 adopts a distinct linear-helical conformation in solution[4]. This structural nuance significantly impacts its hydrodynamic volume and its interaction with polymer networks during electrophoretic separation.

Core Quantitative Data

The following table summarizes the validated physicochemical parameters of Maltoundecaose:

| Property | Value / Description | Reference |

| IUPAC Name | [O- α -D-Glucopyranosyl-(1 → 4)]10-D-glucose | [1][5] |

| Molecular Formula | C 66 H 112 O 56 | [1][6] |

| Molecular Weight | 1801.56 g/mol | [1][6] |

| CAS Registry Number | 50270-86-5 | [5][6] |

| Structural Conformation | Linear-helical (full helical structure above DP7) | [4] |

| Solubility | Highly soluble in water; insoluble in non-polar organics | [7] |

| Activation Energy (Electromigration) | ~0.4 J/mol per ų (hydrodynamic volume increment) | [8] |

Table 1: Physicochemical properties of Maltoundecaose (DP11).

Analytical Methodologies & Chromatographic Behavior

Accurate quantification and separation of Maltoundecaose from complex starch hydrolysates require high-resolution techniques. Due to its high molecular weight and polarity, traditional reversed-phase chromatography is often insufficient.

Capillary Electrophoresis (CE) and Temperature-Dependent Migration

Capillary Electrophoresis (CE) is a premier technique for analyzing maltooligosaccharides. Research demonstrates that the electromigration of linear-helical structures like Maltoundecaose is highly sensitive to separation temperature[4]. By analyzing the Arrhenius plots of logarithmic mobility versus reciprocal absolute temperature, scientists have determined that the Glucose Unit (GU) values of these sugars shift predictably between 20°C and 50°C[4][9]. This temperature dependence is driven by changes in the hydrodynamic volume and the activation energy required for the molecule to migrate through the background electrolyte[8].

Normal-Phase HPLC

For preparative separation or purity validation, Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) utilizing specialized columns (e.g., YMC-Pack NH2 or polymeric Diol phases) is the industry standard. These columns leverage amino or diol groups to provide consistent surface activity and hydrogen bonding, allowing for the baseline resolution of DP1 through DP15 maltooligosaccharides[10][11].

Caption: Capillary Electrophoresis workflow for temperature-dependent migration analysis of Maltoundecaose.

Enzymatic & Biochemical Applications

In drug development and biochemistry, Maltoundecaose is heavily utilized as a substrate to elucidate the kinetic mechanisms of carbohydrate-active enzymes.

Glycogen Debranching Enzymes (GDE) and Transglycosylation

Enzymes such as TreX (a glycogen debranching enzyme from the archaeon Sulfolobus solfataricus) exhibit dual functionalities: hydrolysis and transglycosylation[3][12]. When Maltoundecaose or similar maltooligosaccharides are present at high substrate concentrations (>0.5 mM), TreX shifts from simple α -1,4 hydrolysis to transglycosylation, transferring maltotetraosyl moieties to form new α -1,6 linkages[3]. This mechanism is critical for researchers developing modified branched dextrins for targeted drug delivery or designing allosteric inhibitors for glycogen phosphorylase in metabolic disease therapies.

Gut Microbiome Metabolic Modeling

Recent spatiotemporal metabolic modeling of the gut highlights the progressive breakdown of starch-derived oligosaccharides, including Maltoundecaose, into simple sugars within the cecum and colon[13]. Understanding the degradation kinetics of DP11 is essential for developing microbiome-targeted prebiotics and delayed-release oral therapeutics.

Caption: TreX-catalyzed hydrolysis and transglycosylation pathways utilizing Maltoundecaose.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact methodologies for utilizing Maltoundecaose in analytical and enzymatic workflows.

Protocol 1: Temperature-Dependent Capillary Electrophoresis (CE)

Causality: Temperature control is critical because the helical structure of DP11 expands/contracts, altering its hydrodynamic volume and migration time. APTS labeling provides the necessary fluorophore for high-sensitivity Laser-Induced Fluorescence (LIF) detection[4][9].

Reagents & Equipment:

-

Maltoundecaose standard (>95% purity).

-

8-aminopyrene-1,3,6-trisulfonic acid (APTS).

-

25 mM Lithium Acetate buffer (pH 4.75).

-

N-CHO capillary (31 cm total length, 50 µm i.d.).

-

Internal Standard: APTS-labeled Maltose (G2).

Step-by-Step Procedure:

-

Derivatization: React 10 µL of 10 mM Maltoundecaose with 10 µL of 0.2 M APTS in 15% acetic acid and 10 µL of 1 M sodium cyanoborohydride (in THF). Incubate at 37°C for 2 hours.

-

Dilution: Dilute the labeled sample 100-fold in LC-MS grade water to quench the reaction.

-

Capillary Conditioning: Flush the N-CHO capillary with 25 mM Lithium Acetate buffer for 5 minutes prior to injection.

-

Injection: Pressure inject the sample alongside the G2 internal standard at 0.5 psi for 5.0 seconds[4].

-

Separation: Apply 12,400 V (reversed polarity, cathode at the injection side).

-

Temperature Modulation: Run sequential separations at precisely controlled temperatures: 20°C, 30°C, 40°C, and 50°C[4].

-

Data Processing: Calculate the Glucose Unit (GU) value shifts and plot logarithmic electrophoretic mobility against reciprocal absolute temperature to derive the activation energy.

Protocol 2: TreX Transglycosylation Assay

Causality: Performing the assay at 70°C optimizes the activity of the thermophilic TreX enzyme. The reaction is terminated by boiling at 100°C, which rapidly denatures the enzyme, preventing further hydrolysis during subsequent HPLC analysis[3].

Reagents & Equipment:

-

Purified TreX enzyme (S. solfataricus).

-

Maltoundecaose substrate (1.0 mM concentration to favor transglycosylation).

-

50 mM Sodium Acetate buffer (pH 5.5).

-

10% (vol/vol) DMSO.

Step-by-Step Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 1.0 mM Maltoundecaose with 50 mM Sodium Acetate buffer (pH 5.5) containing 10% DMSO[3].

-

Enzyme Addition: Add 0.5 U of purified TreX enzyme to initiate the reaction.

-

Incubation: Incubate the mixture in a thermocycler at 70°C.

-

Sampling: Extract 20 µL aliquots at predefined time intervals (e.g., 5, 15, 30, 60 minutes).

-

Termination: Immediately heat the extracted aliquots at 100°C for 10 minutes to denature the TreX enzyme and halt the reaction[3].

-

Analysis: Analyze the products via High-Performance Anion-Exchange Chromatography (HPAEC) or NP-HPLC to quantify the ratio of hydrolysis products (shorter linear chains) versus transglycosylation products (branched dextrins).

Conclusion

Maltoundecaose (DP11) is far more than a simple carbohydrate polymer; it is a structurally complex, linear-helical molecule that plays a pivotal role in advanced biochemical research. From acting as a precise calibrator in temperature-modulated capillary electrophoresis to serving as a substrate for elucidating the transglycosylation mechanisms of thermophilic debranching enzymes, its applications are vast. For drug development professionals, mastering the physicochemical behavior and enzymatic processing of DP11 is essential for innovating in the spaces of targeted drug delivery, excipient engineering, and microbiome metabolic modeling.

References

-

PubChem. GlyTouCan:G30216KF | C66H112O56 | CID 131769795. Nih.gov. Available at:[Link]

-

Marchal, L. M. Towards a Rational Design of Commercial Maltodextrins: a Mechanistic Approach. WUR eDepot. Available at:[Link]

-

YMC. Normal Phase Classics (YMC-Pack NH2). Genetec.se. Available at:[Link]

-

Chromservis. YMC Classic Columns. Chromservis.eu. Available at: [Link]

-

Szigeti, M., & Guttman, A. (2015). Effect of Separation Temperature on Structure Specific Glycan Migration in Capillary Electrophoresis. Analytical Chemistry, ACS Publications. Available at: [Link]

-

Park, J. T., et al. (2014). Reaction Kinetics of Substrate Transglycosylation Catalyzed by TreX of Sulfolobus solfataricus and Effects on Glycogen Breakdown. PMC / ASM Journals. Available at:[Link]

-

BioRxiv. (2026). Multi-compartment spatiotemporal metabolic modeling of the chicken gut guides the design of dietary interventions. Biorxiv.org. Available at: [Link]

-

PMC. (2010). Maltodextrin: A Novel Excipient Used in Sugar-Based Orally Disintegrating Tablets and Phase Transition Process. Nih.gov. Available at:[Link]

Sources

- 1. GlyTouCan:G30216KF | C66H112O56 | CID 131769795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 50270-86-5 | [O-Α-D-Glucopyranosyl-(1→4)]10-D-glucose - AiFChem [aifchem.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. genetec.se [genetec.se]

- 11. chromservis.eu [chromservis.eu]

- 12. journals.asm.org [journals.asm.org]

- 13. biorxiv.org [biorxiv.org]

Natural Sources and Enzymatic Synthesis of Maltoundecaose (DP11): A Technical Guide for Advanced Carbohydrate Engineering

Introduction

Maltoundecaose (DP11) is a precisely defined maltooligosaccharide (MOS) consisting of 11 D-glucose monomers linked exclusively by α -(1$\rightarrow$4) glycosidic bonds. With a molecular weight of 1,801.56 g/mol , it serves as a critical analytical standard and a functional probe for investigating glycogen debranching enzymes, selective autophagy receptors (e.g., STBD1), and precision prebiotics. Because natural extraction from starch or glycogen yields highly heterogeneous mixtures, targeted chemo-enzymatic synthesis has become the gold standard for DP11 production.

This guide provides an in-depth mechanistic analysis of DP11 synthesis, detailing the biological context, enzymatic causality, and a self-validating experimental protocol for its production and isolation.

Natural Sources and Biological Context

While maltoundecaose does not typically accumulate as a free sugar in nature, it is a transient intermediate in two primary biological pathways:

-

Starch and Glycogen Degradation: Debranching enzymes (e.g., isoamylase, pullulanase) and maltooligosaccharide-forming amylases (MFAses) cleave complex α -glucans into shorter linear chains.

-

Glycogenin Autoglucosylation: Glycogenin acts as the self-glucosylating primer for glycogen synthesis. In wild-type systems, this elongation is rapidly taken over by glycogen synthase. However, recombinant apo-glycogenin expressed in Escherichia coli mutants lacking UDP-glucose pyrophosphorylase activity can self-glucosylate using provided UDP-glucose. Isoamylase release of these self-synthesized chains reveals maltosaccharide chains up to 11 glucose residues long (maltoundecaose) 1.

Fig 1: Glycogenin autoglucosylation pathway yielding DP11 chains in mutant E. coli.

Mechanistic Causality in Enzymatic Synthesis

To synthesize DP11 in vitro, researchers must pivot from hydrolytic degradation to transglycosylation. Hydrolytic α -amylases randomly cleave α -(1$\rightarrow 4)bonds,drivingtheequilibriumtowardshorter,unpredictablefragments(DP2−DP4).Toforcechainelongation,themostefficientbiocatalystis∗∗Amylomaltase(4− \alpha$-glucanotransferase, EC 2.4.1.25)**, specifically the D-enzyme isolated from Pseudomonas stutzeri2.

The Disproportionation Mechanism

Unlike standard amylases, amylomaltase operates via a disproportionation mechanism. It cleaves a donor maltooligosaccharide and transfers a segment to an acceptor molecule. When maltotriose (DP3) is used as the sole initial substrate, the D-enzyme catalyzes a highly predictable "build-up" reaction. It sequentially transfers maltosyl (DP2) units, yielding glucose as a byproduct and accumulating a homologous series of odd-numbered α -glucans: maltopentaose (DP5), maltoheptaose (DP7), maltononaose (DP9), and ultimately, maltoundecaose (DP11) 2.

Recent advances also utilize engineered MFAses. For instance, specific mutants of barley α -amylase 1 (AMY1), when incubated with substrates like p-nitrophenyl maltohexaoside (PNPG6), exhibit suppressed hydrolysis and enhanced transglycosylation, yielding chains up to DP11 3.

Fig 2: Disproportionation mechanism of Amylomaltase converting Maltotriose to Maltoundecaose.

Experimental Protocol: Chemo-Enzymatic Synthesis and Purification

To ensure high-purity DP11, the following self-validating workflow combines D-enzyme transglycosylation with High-Performance Liquid Chromatography (HPLC) coupled to an Evaporative Light Scattering Detector (ELSD).

Phase 1: Enzymatic Synthesis

-

Enzyme Preparation: Purify recombinant D-enzyme (amylomaltase) from P. stutzeri cell-free extracts using affinity chromatography. It is critical to ensure the preparation is entirely free of contaminating hydrolytic α -amylases, which would prematurely truncate the DP11 chains.

-

Reaction Mixture: Prepare a 50 mM maltotriose solution in 50 mM sodium phosphate buffer (pH 7.6).

-

Catalysis: Add D-enzyme (approx. 5 U/mL) to the substrate solution. Incubate the mixture at 37°C.

-

Kinetic Monitoring: Because the reaction operates via double-displacement, monitor the release of D-glucose (using a standard glucose oxidase/peroxidase assay) as a direct proxy for chain elongation.

-

Termination: After 24 hours, terminate the reaction by boiling the mixture at 100°C for 10 minutes to denature the enzyme.

Phase 2: Chromatographic Separation (HPLC-ELSD)

Carbohydrates lack native chromophores, rendering standard UV detection inadequate. Refractive Index (RI) detectors are highly sensitive to temperature and incompatible with gradient elution. Therefore, ELSD is mandatory to validate the separation of the homologous series 4.

-

Stationary Phase: Utilize a polymer-based carbohydrate column (e.g., Prevail Carbohydrate ES or YMC-Pack Diol-120 SEC column). Do not use silica-based amino columns, as they suffer from chemical degradation and Schiff base formation under aqueous conditions.

-

Mobile Phase: Run a gradient of Acetonitrile/Water. Start at 70% Acetonitrile (to retain polar oligosaccharides) and ramp down to 50% Acetonitrile over 40 minutes to elute higher DP chains.

-

Detection: Set the ELSD drift tube temperature to 50°C with a nitrogen carrier gas flow of 1.5 L/min.

-

Fraction Collection: Collect the peak corresponding to DP11 (eluting sequentially after DP9). Lyophilize the fraction to obtain high-purity maltoundecaose powder.

Quantitative Data: Maltooligosaccharide Chain Properties

The following table summarizes the homologous series generated during the D-enzyme disproportionation of maltotriose. Tracking these exact molecular weights is essential for mass spectrometry (MS) validation following HPLC-ELSD separation.

| Degree of Polymerization | Common Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in D-Enzyme Synthesis |

| DP1 | D-Glucose | C₆H₁₂O₆ | 180.16 | Byproduct (Leaving group) |

| DP3 | Maltotriose | C₁₈H₃₂O₁₆ | 504.44 | Initial Substrate |

| DP5 | Maltopentaose | C₃₀H₅₂O₂₆ | 828.72 | Intermediate |

| DP7 | Maltoheptaose | C₄₂H₇₂O₃₆ | 1153.00 | Intermediate |

| DP9 | Maltononaose | C₅₄H₉₂O₄₆ | 1477.28 | Intermediate |

| DP11 | Maltoundecaose | C₆₆H₁₁₂O₅₆ | 1801.56 | Target Product |

References

-

Properties of carbohydrate-free recombinant glycogenin expressed in an Escherichia coli mutant lacking UDP-glucose pyrophosphorylase activity Source: PubMed (NIH) URL:[Link]

-

Starch metabolism in Pseudomonas stutzeri. II. Purification and properties of a dextrin glycosyl-transferase (D-enzyme) and amylomaltase Source: PubMed (NIH) URL:[Link]

-

Two Secondary Carbohydrate Binding Sites on the Surface of Barley α-Amylase 1 Have Distinct Functions and Display Synergy in Hydrolysis of Starch Granules Source: Biochemistry - ACS Publications URL:[Link]

-

Carbohydrate Analysis Source: CliniChrom URL:[Link]

Sources

- 1. Properties of carbohydrate-free recombinant glycogenin expressed in an Escherichia coli mutant lacking UDP-glucose pyrophosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Starch metabolism in Pseudomonas stutzeri. II. Purification and properties of a dextrin glycosyl-transferase (D-enzyme) and amylomaltase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. clinichrom.com [clinichrom.com]

The Biological Role and Analytical Kinetics of Maltoundecaose (DP11): A Technical Whitepaper

Executive Summary

As a Senior Application Scientist navigating the complexities of carbohydrate chemistry, it is crucial to recognize that maltooligosaccharides are not merely passive energy stores. Maltoundecaose—a specific 11-glucose unit polymer linked by α-(1→4) glycosidic bonds (Degree of Polymerization 11, or DP11)—acts as a highly specific biological signaling molecule, a structural threshold in energy synthesis, and a critical prebiotic intermediate[1]. This whitepaper dissects the mechanistic roles of Maltoundecaose across mammalian glycogen metabolism and microbiome dynamics, providing field-proven, self-validating methodologies for its quantification and study.

Phase I: The DP11 Threshold in Mammalian Glycogen Priming

Glycogen synthesis is an intricately regulated process that cannot initiate de novo; it requires a protein primer known as glycogenin. The biological role of Maltoundecaose is most profoundly observed at the precise hand-off point between glycogenin and glycogen synthase.

When apo-glycogenin is supplied with UDP-glucose, it acts as a self-glucosylating enzyme, autocatalytically adding glucose residues to its own Tyr-194 residue[2]. Analytical cleavage of these self-synthesized chains using isoamylase reveals that glycogenin does not polymerize indefinitely. Instead, it synthesizes a mixture of chains that cap at exactly 11 glucose residues—Maltoundecaose[2].

The Mechanistic Causality: Why does polymerization stop at DP11? Maltoundecaose represents the steric and kinetic limit of the glycogenin active site. Reaching the DP11 length alters the conformational dynamics of the nascent polysaccharide chain, serving as the precise molecular signal that recruits glycogen synthase to take over the elongation process[2]. Without reaching the Maltoundecaose threshold, mature glycogen particles cannot be formed.

Phase II: STBD1-Mediated Glycophagy and Quality Control

Beyond synthesis, Maltoundecaose motifs govern the degradation and quality control of glycogen via selective autophagy (glycophagy). The autophagy receptor STBD1 (Starch-binding domain-containing protein 1) is tasked with identifying mature, structurally sound glycogen particles and tethering them to autophagosomes[3].

STBD1 achieves this via its CBM20 domain, which exhibits a high binding affinity specifically for branched Maltoundecaose (where linear chains are interconnected via α-(1→6)-glucosidic bonds)[3]. Structural modeling and size-exclusion chromatography (SEC) assays reveal that the E336 residue within the STBD1 CBM20 domain directly interacts with the glycosyl units of branched DP11[3]. Upon binding this specific Maltoundecaose signature, the LC3-interacting region (LIR) motif of STBD1 recruits ATG8 family proteins (such as GABARAPL1), initiating lysosomal degradation[3].

Figure 1: STBD1-mediated glycophagy pathway targeting branched maltoundecaose.

Phase III: Microbiome Fermentation Kinetics

In gastrointestinal ecosystems, Maltoundecaose serves as a transitional carbon intermediate. Spatiotemporal metabolic modeling of the gut reveals that starch-derived oligosaccharides like DP11 partially escape host amylase digestion in the upper GI tract.

As digesta transits into the cecum and colon, the progressive enzymatic breakdown of Maltoundecaose provides a sustained, slow-release pool of residual glucose. This temporal delay is biologically vital during fasting periods; it fuels downstream microbiota (such as Lachnospiraceae and Erysipelotrichaceae) to maintain the continuous production of short-chain fatty acids (SCFAs) like acetate, which are essential for preserving gut barrier integrity and host immunity.

Quantitative Data Summary

To facilitate assay development and comparative analysis, the quantitative dynamics of Maltoundecaose interactions are summarized below:

| Biological Target / System | Substrate / Ligand | Quantitative Metric / Yield | Analytical Method | Reference |

| Recombinant Apo-glycogenin | UDP-glucose | Average DP: 8; Max DP: 11 (Maltoundecaose) | Isoamylase cleavage + HPLC | [2] |

| STBD1 (CBM20 Domain) | Branched Maltoundecaose | High-affinity binding dependent on E336 residue | Fluorescence Polarization (FP) | [3] |

| Wild-type BstMFAse | Maltoheptaose (G7) | 74.59% conversion to Maltopentaose (G5) | HPAEC-PAD | [4] |

| Distal Gut Microbiota | Maltoundecaose (DP11) | Complete depletion in distal colon during fasting | LC-MS/MS (MRM) |

Phase IV: Self-Validating Experimental Protocols

As researchers, we must ensure our workflows are robust against matrix interference and endogenous background noise. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Isolation and Autoglucosylation Assay of Apo-Glycogenin

Objective: To map the self-priming capacity of glycogenin up to the Maltoundecaose (DP11) limit. Causality & Design: Glycogenin expressed in wild-type E. coli is already partly glucosylated by endogenous bacterial UDP-glucose[2]. To study the precise initiation and DP11 termination, we must express the protein in an E. coli mutant lacking UDP-glucose pyrophosphorylase. This ensures the isolation of pure, carbohydrate-free apo-glycogenin, providing a true "blank slate" for the assay[2].

Step-by-Step Methodology:

-

Expression: Transform the apo-glycogenin plasmid into the UDP-glucose pyrophosphorylase-deficient E. coli strain. Induce expression and purify the recombinant protein via affinity chromatography[2].

-

In Vitro Glucosylation: Incubate 10 µM purified apo-glycogenin with 1 mM UDP-glucose in a reaction buffer (50 mM Tris-HCl, pH 7.5, 5 mM MnCl2) at 30°C for 60 minutes.

-

Chain Release: Terminate the reaction by boiling. Add isoamylase (an α-1,6-glucanohydrolase) to cleave and release the self-synthesized linear maltosaccharide chains from the protein backbone[2].

-

Quantification: Analyze the released chains using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Self-Validation System:

-

Negative Control: Omit UDP-glucose from the reaction. The HPAEC-PAD chromatogram must show zero maltooligosaccharide peaks, validating the absolute apo-state of the starting material.

-

Positive Control: Run a commercially pure Maltoundecaose (DP11) standard to calibrate the exact retention time of the maximum chain length limit.

Protocol 2: Targeted LC-MS/MS Quantification of Gut DP11 Kinetics

Objective: To track the spatiotemporal degradation of Maltoundecaose into SCFAs within the gastrointestinal tract. Causality & Design: Metabolite concentrations in the gut vary dramatically with sampling time and transit motility. Fasting versus feeding states completely alter the oligosaccharide profile. A multi-compartment sampling approach coupled with reverse-phase LC-MS/MS is required to capture the transient DP11 pool before it is fully fermented by the microbiome.

Step-by-Step Methodology:

-

Spatiotemporal Sampling: Harvest digesta from distinct compartments (duodenum, jejunum, ileum, cecum, colon) at strictly timed intervals (e.g., 2h post-feeding vs. 12h fasting).

-

Quenching & Extraction: Immediately snap-freeze samples in liquid nitrogen to halt microbial amylase activity. Extract metabolites using a cold methanol/water (80:20 v/v) solvent system.

-

LC-MS/MS Analysis: Inject the extract onto an Agilent 1290 UHPLC coupled to an AB Sciex 5500 QTRAP mass spectrometer.

-

MRM Acquisition: Utilize Multiple Reaction Monitoring (MRM) mode targeting specific precursor-to-product ion transitions for DP11 and downstream SCFAs (acetate, propionate).

Figure 2: LC-MS/MS targeted metabolomics workflow for DP11 quantification.

Self-Validation System:

-

Internal Standardization: Spike samples with isotope-labeled maltoundecaose (e.g., 13C-labeled DP11) prior to extraction. The recovery rate of the heavy isotope validates the extraction efficiency and mathematically corrects for matrix-induced ion suppression.

-

Quality Control (QC) Blanks: Run method blanks every 10 samples to ensure no carryover of these highly adherent long-chain oligosaccharides between analytical runs.

Sources

- 1. Maltoundecaose|11-Unit Maltooligosaccharide|RUO [benchchem.com]

- 2. Properties of carbohydrate-free recombinant glycogenin expressed in an Escherichia coli mutant lacking UDP-glucose pyrophosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Maltoundecaose in Advanced Carbohydrate Research: Structural Identity, Analytical Workflows, and Enzymatic Applications

Executive Summary

Maltoundecaose is an 11-unit maltooligosaccharide (DP11) composed of D-glucose monomers linked by α -(1→4) glycosidic bonds[1][2]. In the landscape of carbohydrate chemistry and drug development, long-chain maltooligosaccharides serve as critical substrates for mapping the active sites of amylolytic enzymes, investigating bacterial starch utilization systems, and synthesizing highly specific cyclodextrins. This technical guide synthesizes the exact chemical identity of maltoundecaose, including its CAS number and IUPAC nomenclature[1][2][3], and details field-proven analytical protocols for its isolation and quantification using HPLC-MS/MS[4][5].

Chemical Identity and Structural Characteristics

The precise identification of maltooligosaccharides is paramount for ensuring reproducibility in enzymatic assays and therapeutic formulations. Maltoundecaose is characterized by its extensive hydrogen-bonding network and specific stereochemistry at each anomeric carbon.

Core Chemical Identifiers

The following table summarizes the quantitative and qualitative chemical data for Maltoundecaose[1][2][3][6][7]:

| Property | Value |

| Common Name | Maltoundecaose |

| CAS Registry Number | 50270-86-5 |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Molecular Formula | C₆₆H₁₁₂O₅₆ |

| Molecular Weight | 1801.56 g/mol |

| Linkage Type | α -(1→4)-D-glucopyranosyl |

| Degree of Polymerization | DP11 |

Analytical Workflows: HPLC-ESI-MS/MS Protocol

Analyzing high-molecular-weight oligosaccharides like maltoundecaose requires specialized chromatographic techniques due to their high polarity and lack of a strong chromophore[4][5]. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS/MS) provides the necessary resolution and sensitivity[4][5][8].

Step-by-Step Methodology: HILIC-MS/MS Analysis

Causality Check: HILIC is chosen over reversed-phase (RP) chromatography because highly polar carbohydrates elute in the void volume of standard C18 columns. By using a polar stationary phase (e.g., amide or amine-bonded silica) and an organic-rich mobile phase, retention is achieved via hydrophilic partitioning[5].

Step 1: Sample Preparation and Derivatization (Optional but Recommended)

-

Dissolve 1 mg of Maltoundecaose standard in 1 mL of 50% Acetonitrile/Water (v/v) to create a 1 mg/mL stock solution.

-

Rationale: For enhanced MS ionization and UV detection, pre-column derivatization via reductive amination with aniline or 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed[8].

Step 2: Chromatographic Separation

-

Column: HILIC Amide column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.5)[8].

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: Start at 75% B, linearly decrease to 50% B over 20 minutes to elute higher DP oligosaccharides.

-

Flow Rate: 0.3 mL/min.

Step 3: Mass Spectrometry Detection

-

Ionization Mode: ESI Negative mode is often preferred for native carbohydrates to monitor the [M−H]− or formate adducts [M+HCOO]− [4].

-

Capillary Voltage: 2.5 kV.

-

Desolvation Temperature: 350°C.

Figure 1: Analytical workflow for the isolation and quantification of Maltoundecaose using HILIC-MS/MS.

Enzymatic Pathways and Drug Development Applications

Maltoundecaose acts as an essential substrate for enzymes such as 4-alpha-glucanotransferase (EC 2.4.1.25) and amylo-alpha-1,6-glucosidase (EC 3.2.1.33)[9][10]. In drug development, these enzymes are utilized to engineer modified starches and cyclodextrins, which serve as excipients to improve the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).

By tracking the cleavage patterns of DP11 substrates, researchers can map the subsite affinities of novel amylases, enabling the rational design of industrial enzymes[9][10].

References

-

PubChem. GlyTouCan:G30216KF | C66H112O56 | CID 131769795. Retrieved from [Link]

-

ResearchGate. (PDF) CHAPTER 26 Analysis of Maltose and Lactose by U-HPLC-ESI-MS/MS. Retrieved from [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Maltose. Retrieved from[Link]

-

BRENDA Enzyme Database. Information on EC 3.2.1.33 - amylo-alpha-1,6-glucosidase. Retrieved from[Link]

-

BRENDA Enzyme Database. Information on EC 2.4.1.25 - 4-alpha-glucanotransferase. Retrieved from [Link]

-

SPKX. Separation and Analysis of Maltodextrins by High Performance Liquid Chromatography-Electrospray Ionization Ion-trap Mass Spectrometry Based on Pre-column Derivatization with Aniline. Retrieved from [Link]

Sources

- 1. Maltoundecaose | 50270-86-5 [chemicalbook.com]

- 2. Maltoundecaose|11-Unit Maltooligosaccharide|RUO [benchchem.com]

- 3. GlyTouCan:G30216KF | C66H112O56 | CID 131769795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. helixchrom.com [helixchrom.com]

- 6. 50270-86-5 | [O-Α-D-Glucopyranosyl-(1→4)]10-D-glucose - AiFChem [aifchem.com]

- 7. 麦芽十一糖 Maltoundecaose上海惠诚现货_糖及碳水化合物_生化试剂_科研试剂_供应_新生物 [cnbio.net]

- 8. Separation and Analysis of Maltodextrins by High Performance Liquid Chromatography-Electrospray Ionization Ion-trap Mass Spectrometry Based on Pre-column Derivatization with Aniline [spkx.net.cn]

- 9. Information on EC 3.2.1.33 - amylo-alpha-1,6-glucosidase - BRENDA Enzyme Database [brenda-enzymes.info]

- 10. Information on EC 2.4.1.25 - 4-alpha-glucanotransferase and Organism(s) Thermus thermophilus and UniProt Accession O87172 - BRENDA Enzyme Database [brenda-enzymes.org]

Maltoundecaose (DP11): A Comprehensive Guide to Thermal Stability and Degradation Kinetics

Executive Summary

Maltoundecaose (DP11; MW: 1801.6 g/mol ) is a highly defined, linear maltooligosaccharide comprising 11 D-glucose monomers linked exclusively by α -(1→4) glycosidic bonds. In the realm of biopharmaceuticals and advanced materials, DP11 serves as a critical model compound for intermediate-chain excipients, a precursor for targeted drug delivery vehicles, and a standard for complex glycan analysis[1].

Understanding the thermal stability of DP11 is not merely an academic exercise; it is a regulatory and functional necessity. During lyophilization, spray drying, or terminal sterilization (e.g., autoclaving), maltooligosaccharides are subjected to intense thermal and hygrothermal stress. This guide dissects the mechanistic pathways of DP11 degradation, provides kinetic modeling parameters, and establishes a self-validating experimental workflow to quantify its thermal resilience.

Mechanistic Pathways of Thermal Degradation

The degradation of DP11 is fundamentally bifurcated by the hydration state of the matrix. The presence of water acts as both a plasticizer (lowering the glass transition temperature, Tg ) and a chemical reactant.

Aqueous and Hygrothermal Hydrolysis

In aqueous solutions or high-moisture solid states, thermal stress primarily induces the hydrolytic cleavage of the α -(1→4) glycosidic linkages. This process is highly dependent on the proton concentration (pH) and temperature. Under subcritical water conditions or high-temperature sterilization, the reaction follows pseudo-first-order kinetics[2]. The degradation is characterized by the sequential and random scission of the polymer chain, yielding a predictable distribution of shorter maltooligosaccharides (DP2–DP10) and ultimately D-glucose.

Solid-State Pyrolytic Degradation

In the amorphous solid state (low moisture), DP11 exhibits distinct physical transitions. Below Tg , the glassy matrix restricts molecular mobility, rendering the molecule kinetically stable. However, as thermal energy exceeds Tg , the matrix transitions to a rubbery state, exponentially increasing the rate of chemical degradation[3].

At elevated temperatures (>150°C), pyrolytic degradation dominates. This involves non-hydrolytic chain scission, dehydration of the glucose rings, and the formation of reactive intermediates such as 5-hydroxymethylfurfural (5-HMF). Prolonged thermal stress leads to further fragmentation into dicarboxylic acids, pentanals, and γ -butyrolactone[4].

Figure 1: Mechanistic divergence of Maltoundecaose (DP11) thermal degradation based on hydration state.

Kinetic Modeling and Quantitative Stability Data

To engineer stable formulations, empirical observations must be translated into thermodynamic parameters. The thermal decomposition of α -(1→4) glucans is typically modeled using the Arrhenius equation to derive the activation energy ( Ea ).

The table below synthesizes critical quantitative parameters associated with the thermal degradation of maltooligosaccharides and related glucans.

| Parameter | Value / Characteristic | Experimental Context | Source |

| Activation Energy ( Ea ) | ~120 kJ/mol | Aqueous partial decomposition of α -(1→4) glucans (160–210°C). | [5] |

| Primary Degradants (Wet) | DP1–DP10, Glucose | Subcritical water and high-moisture thermal processing. | [2] |

| Primary Degradants (Dry) | 5-HMF, Dicarboxylic acids, γ -butyrolactone | Pyrolysis / Dry heating (up to 220°C). | [4] |

| Electromigration Shift | -0.89 GU (Glucose Units) | Capillary electrophoresis mobility shift (20–50°C) for structural profiling. | [1] |

| Reaction Kinetics | Pseudo-First-Order | Hydrolysis of maltooligosaccharides in subcritical water. | [2] |

Note: The activation energy of ~120 kJ/mol indicates a high energy barrier, meaning DP11 is relatively stable at ambient conditions but highly susceptible to rapid degradation once a critical thermal threshold is breached[5].

Experimental Workflow: Assessing DP11 Thermal Stability

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following methodology is designed as a self-validating system . We employ High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) orthogonally paired with Thermogravimetric Analysis (TGA).

Why these choices?

-

Causality for HPAEC-PAD: Maltooligosaccharides lack a chromophore, making standard HPLC-UV ineffective without complex derivatization. PAD directly oxidizes the hydroxyl groups at high pH, offering femtomole sensitivity for both the parent DP11 and its trace degradation products.

-

Causality for Mass Balance: By quantifying both the remaining DP11 and the sum of all degradants, we establish a mass balance. A deviation of >5% instantly flags undetected volatile loss (e.g., complete pyrolysis to CO2 ) or the formation of insoluble humins.

Step-by-Step Methodology

Step 1: Environmental Conditioning

-

Weigh 50.0 mg of high-purity DP11 into hermetic aluminum DSC pans and open TGA platinum crucibles.

-

Equilibrate samples in a controlled humidity chamber (e.g., 33% RH using a saturated MgCl2 solution) for 72 hours to ensure a uniform hydration state prior to thermal stress.

Step 2: Thermal Stress Application (TGA/DSC)

-

TGA: Ramp the open crucibles from 25°C to 250°C at 10°C/min under a nitrogen purge (50 mL/min). Purpose: Quantify free/bound water loss (typically <100°C) versus pyrolytic mass loss (>150°C)[4].

-

DSC: Subject the hermetically sealed pans to isothermal stress (e.g., 120°C for 60 minutes). Purpose: The hermetic seal prevents water vaporization endotherms from masking the subtle Tg shifts or degradation exotherms of the hydrated matrix[3].

Step 3: Matrix Dissolution and Quenching

-

Immediately transfer the thermally stressed DP11 from the DSC pans into 1.0 mL of ultra-pure water (18.2 MΩ·cm) chilled to 4°C to instantly quench the reaction.

-

Spike the solution with a known concentration of an internal standard (e.g., L-Fucose, which does not overlap with maltooligosaccharide peaks).

Step 4: HPAEC-PAD Profiling

-

Inject 10 µL of the quenched sample onto a CarboPac PA200 column.

-

Elute using a gradient of Sodium Acetate (10 mM to 300 mM) in an isocratic background of 100 mM NaOH.

-

Quantify the residual DP11 peak and integrate all newly formed peaks (DP1-DP10, 5-HMF).

Step 5: Self-Validation (Mass Balance Calculation)

-

Calculate total recovered mass: MassTotal=MassDP11_residual+∑MassDegradants .

-

If MassTotal<0.95×MassInitial , perform headspace GC-MS to quantify volatile degradation products (e.g., pentanals)[4].

Figure 2: Self-validating analytical workflow for determining DP11 thermal degradation kinetics.

Implications for Drug Development

For formulation scientists, the thermal degradation profile of Maltoundecaose dictates process boundaries. If DP11 is utilized as a lyoprotectant or a structural matrix in a solid dosage form, the secondary drying phase of lyophilization must strictly remain below the Tg of the specific hydration state to prevent transition into the reactive rubbery phase[3]. Furthermore, if terminal sterilization via autoclaving is required, the formulation pH must be buffered near neutrality, as the 120 kJ/mol activation energy for hydrolysis is easily overcome at 121°C in the presence of excess protons[5].

By applying rigorous kinetic modeling and mass-balanced chromatographic profiling, developers can predict the shelf-life of DP11-containing therapeutics with high statistical confidence, ensuring both efficacy and patient safety.

Sources

Application Note: Advanced HPLC Methodologies for the Analysis of Maltoundecaose (DP11)

Executive Summary & Mechanistic Rationale

Maltoundecaose (DP11, chemical formula C₆₆H₁₁₂O₅₆) is a high-molecular-weight maltooligosaccharide composed of 11 glucose units linked by α(1→4) glycosidic bonds. The chromatographic analysis of DP11 presents two fundamental bottlenecks for drug development and carbohydrate research:

-

Extreme Hydrophilicity : DP11 is highly polar. Traditional reversed-phase liquid chromatography (e.g., C18 columns) fails to retain the molecule, resulting in immediate void volume elution.

-

Absence of a Chromophore : Native maltooligosaccharides lack conjugated pi-electron systems, rendering standard UV-Vis detection ineffective without complex, yield-reducing pre-column derivatization (such as reductive amination).

To overcome these physical limitations, this protocol outlines two orthogonal, self-validating strategies: Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD) [1] and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) [2].

Analytical Decision Matrix & Workflow

The selection between HILIC and HPAEC depends heavily on the downstream application. HILIC offers volatile mobile phases ideal for mass spectrometry (MS) coupling, whereas HPAEC provides unmatched resolution for separating closely related structural isomers[3][4].

Decision matrix for selecting the optimal HPLC methodology for Maltoundecaose (DP11).

Protocol A: HILIC-ELSD for High-Throughput Profiling

Causality of the Method : HILIC utilizes a polar stationary phase (e.g., polymer-based amino) and a highly organic mobile phase. DP11 partitions between the bulk mobile phase and a water-enriched layer immobilized on the stationary phase. Elution is achieved by gradually increasing the aqueous fraction. ELSD provides universal detection by nebulizing the eluent, evaporating the volatile mobile phase, and measuring the light scattered by the remaining non-volatile DP11 particles[1][3].

System Suitability & Self-Validation :

-

Column Selection : Polymer-based amino columns (e.g., Shodex HILICpak) are strictly preferred over silica-based amino columns. Silica-amino phases can form irreversible Schiff bases with reducing sugars, leading to poor DP11 recovery and rapid column degradation[5].

-

Buffer Volatility : ELSD requires 100% volatile buffers. The introduction of non-volatile salts (e.g., sodium phosphate) will fail the system suitability test by causing extreme baseline drift and detector fouling[3].

Step-by-Step Methodology

-

Sample Preparation : Dilute the DP11 sample to 1.0 mg/mL in a 50:50 (v/v) Acetonitrile:Water solution. Filter through a 0.2 µm PTFE syringe filter to remove particulates.

-

System Equilibration : Flush the polymer-amino HILIC column (4.6 x 250 mm, 5 µm) with the initial mobile phase (80% Acetonitrile) at 1.0 mL/min for at least 30 column volumes until the ELSD baseline strictly stabilizes.

-

Detector Optimization : Set the ELSD drift tube temperature to 60°C and the nebulizer gas (N₂) flow to 1.5 L/min to optimize the signal-to-noise ratio for maltooligosaccharides[3].

-

Gradient Execution : Execute the separation using the gradient outlined in Table 1.

Table 1: HILIC-ELSD Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Ultrapure Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 1.0 | 20 | 80 |

| 30.0 | 1.0 | 50 | 50 |

| 35.0 | 1.0 | 50 | 50 |

| 36.0 | 1.0 | 20 | 80 |

| 45.0 | 1.0 | 20 | 80 |

Protocol B: HPAEC-PAD for High-Resolution Isomeric Separation

Causality of the Method : At an extremely high pH (>12), the hydroxyl groups of DP11 (pKa ~12-13) are deprotonated to form oxyanions. These oxyanions bind tightly to a pellicular quaternary ammonium anion-exchange column. Because DP11 carries a massive negative charge due to its 11 glucose units, a strong displacer ion (acetate) must be introduced via a gradient to force elution[2][4]. Detection occurs via electrocatalytic oxidation at a gold working electrode.

Mechanistic pathway of HPAEC-PAD for the detection of non-derivatized maltooligosaccharides.

System Suitability & Self-Validation :

-

Carbonate Exclusion (Critical) : The mobile phase must be strictly protected from atmospheric CO₂. Carbonate acts as a strong eluent in HPAEC and will cause unpredictable retention time shifts. Always use 50% w/w NaOH to prepare eluents, as sodium carbonate is insoluble in this concentrated solution and will precipitate out.

-

Electrode Integrity : Monitor the background charge of the gold electrode prior to injection. A rising baseline background indicates electrode wear or severe mobile phase contamination.

Step-by-Step Methodology

-

Sample Preparation : Dissolve DP11 in ultrapure water (18.2 MΩ·cm) to a concentration of 100 µg/mL. Filter through a 0.2 µm nylon filter.

-

System Priming : Prime the system with Eluent A (100 mM NaOH) and Eluent B (100 mM NaOH + 500 mM NaOAc) using plastic eluent bottles continuously sparged with Helium to prevent CO₂ ingress.

-

Column Equilibration : Equilibrate the CarboPac PA-100 column (4 x 250 mm) at 30°C with 95% Eluent A / 5% Eluent B for 20 minutes[4].

-

PAD Setup : Apply the standard quadruple potential carbohydrate waveform to the gold working electrode to ensure continuous oxidative cleaning of the electrode surface.

-

Gradient Execution : Execute the separation using the gradient outlined in Table 2.

Table 2: HPAEC-PAD Gradient Conditions

| Time (min) | Flow Rate (mL/min) | % Eluent A (100 mM NaOH) | % Eluent B (100 mM NaOH + 500 mM NaOAc) |

| 0.0 | 0.5 | 95 | 5 |

| 10.0 | 0.5 | 95 | 5 |

| 50.0 | 0.5 | 40 | 60 |

| 55.0 | 0.5 | 0 | 100 |

| 60.0 | 0.5 | 95 | 5 |

| 75.0 | 0.5 | 95 | 5 |

Comparative Performance Data

To assist in method selection, the quantitative and operational metrics of both validated protocols are summarized below.

Table 3: Comparative Performance Metrics for DP11 Analysis

| Parameter | HILIC-ELSD | HPAEC-PAD |

| Primary Mechanism | Hydrophilic Partitioning | Anion-Exchange |

| Detection Method | Light Scattering (Universal) | Electrocatalytic Oxidation |

| Mobile Phase | Volatile (Acetonitrile/Water) | Highly Basic (NaOH/NaOAc) |

| MS Compatibility | Excellent (Direct coupling) | Poor (Requires online desalting) |

| Resolution (Isomers) | Moderate | Exceptional |

| Typical Run Time | ~45 minutes | ~75 minutes |

Sources

Application Note: High-Resolution Amylase Activity and Subsite Mapping Using Maltoundecaose (DP11)

Introduction: The Mechanistic Case for Maltoundecaose

Historically, amylase activity assays have relied on heterogeneous substrates like soluble starch or amylopectin. While useful for bulk industrial screening, these substrates possess variable degrees of polymerization (DP) and complex α -1,6 branching, making it mathematically impossible to determine precise molar kinetics ( kcat ) or exact active-site cleavage patterns[1].

Conversely, using short-chain maltooligosaccharides (e.g., maltotetraose, G4) introduces a different artifact: transglycosylation . Because short chains fail to occupy the entire extended substrate-binding cleft of Glycoside Hydrolase (GH) family 13 enzymes, slow hydrolysis often promotes transglycosylation, artificially synthesizing longer chains (up to maltoundecaose) before terminal cleavage occurs.

Maltoundecaose (DP11) —a precisely defined linear maltooligosaccharide consisting of 11 α -1,4-linked D-glucopyranosyl units—solves both issues. DP11 is long enough to fully span the extensive active site clefts of maltooligosaccharide-forming amylases (MFAses), which often possess substrate-binding subsites extending from -6 to +5[2]. By utilizing DP11, researchers can isolate true hydrolytic cleavage events, accurately map subsite affinities, and differentiate between disproportionation and hydrolysis[3].

Experimental Design & Causality

To establish a self-validating system , this workflow employs orthogonal detection methods. First, a highly sensitive Bicinchoninic Acid (BCA) reducing ends assay quantifies the absolute rate of hydrolysis. Second, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) profiles the exact chain-length distribution of the products[4].

Causality of the Validation: By comparing the molar generation of reducing ends (BCA) against the specific cleavage fragments (HPAEC-PAD), researchers can achieve a strict mass balance. If the molar sum of the fragments (e.g., G5 + G6) equals the molar consumption of DP11, the enzyme is acting purely via hydrolysis. If fragments exceeding DP11 appear, the enzyme possesses glucanotransferase activity[3].

Table 1: Substrate Selection Matrix for Amylase Characterization

| Substrate Type | Kinetic Accuracy ( kcat/Km ) | Subsite Mapping Capability | Risk of Transglycosylation | Ideal Application |

| Soluble Starch | Low (Undefined molarity) | Poor (Heterogeneous cleavage) | Low | Bulk specific activity screening |

| Maltotetraose (G4) | Moderate | Limited (Only spans -2 to +2) | High | Exo-amylase characterization |

| Maltoundecaose (DP11) | High (Exact molarity) | Excellent (Spans -6 to +5) [2] | Low | Precision mechanism & structural biology |

Step-by-Step Methodologies

Protocol A: Enzymatic Hydrolysis of Maltoundecaose

Note: All buffers must be filtered (0.22 µm) to prevent microbial contamination, which introduces background glycosidases.

-

Substrate Preparation: Dissolve Maltoundecaose (DP11) in 50 mM Sodium Acetate buffer (pH 5.5, or enzyme optimum) to a final concentration of 2.0 mM.

-

System Suitability Controls: Prepare three reaction tubes:

-

Test: 900 µL DP11 + 100 µL active amylase.

-

Blank (Substrate Control): 900 µL DP11 + 100 µL buffer (Accounts for spontaneous hydrolysis).

-

Inactivation Control: 900 µL DP11 + 100 µL heat-denatured amylase (Rules out non-enzymatic cleavage).

-

-

Incubation: Incubate at the enzyme's optimal temperature (e.g., 40°C) in a thermomixer at 300 rpm.

-

Quenching: At precise time intervals (e.g., 5, 10, 15, 30 min), extract 100 µL aliquots and immediately quench by adding 100 µL of 0.2 M NaOH (for HPAEC-PAD) or by boiling for 10 minutes (for BCA assay)[4].

Protocol B: Reducing Ends Quantification (BCA Method)

The BCA method is prioritized over DNS because DNS significantly overestimates the reducing potential of short maltooligosaccharides compared to glucose[1].

-

Reagent Prep: Mix BCA Solution A (BCA sodium salt, Na2CO3 , NaHCO3 ) with Solution B ( CuSO4 ) in a 1:1 ratio immediately before use.

-

Reaction: Combine 50 µL of the quenched enzymatic reaction with 50 µL of the BCA working reagent in a 96-well microplate.

-

Development: Seal the plate and incubate at 80°C for 30 minutes.

-

Readout: Cool to room temperature and measure absorbance at 562 nm. Interpolate against a standard curve of Maltose (0.1 to 2.0 mM).

Protocol C: Product Profiling via HPAEC-PAD

-

Sample Prep: Dilute the NaOH-quenched samples 1:10 in ultrapure water (18.2 MΩ·cm).

-

Chromatography: Inject 10 µL onto a CarboPac PA100 column (or equivalent) coupled to a PAD detector.

-

Elution Gradient: Use a mobile phase of 150 mM NaOH (Eluent A) and 150 mM NaOH containing 500 mM Sodium Acetate (Eluent B). Run a linear gradient from 10% B to 60% B over 45 minutes to resolve G1 through DP11.

-

Analysis: Identify peaks by matching retention times with pure maltooligosaccharide standards (G1–G7)[4].

Data Interpretation & Subsite Mapping

The cleavage pattern of DP11 directly reveals the thermodynamic affinity of the enzyme's subsites. For instance, if an MFAse preferentially produces Maltopentaose (G5) and Maltohexaose (G6) from DP11, it indicates strong substrate anchoring at the -5 and +6 subsites (or vice versa, depending on the reducing end orientation)[2].

Table 2: Expected HPAEC-PAD Cleavage Profiles of DP11

| Enzyme Class | Primary DP11 Cleavage Products | Mechanistic Implication |

| G5-Forming Amylase | G5 + G6 | Cleavage occurs strictly between subsites -5 and +1[2]. |

| Maltogenic Amylase | G2 + G9 → Continues to G2 + G1 | Exo-acting mechanism; processive cleavage from the non-reducing end. |

| 4,6- α -Glucanotransferase | G7 + G4 + DP14+ | Enzyme disproportionates DP11, transferring fragments to synthesize longer chains[3]. |

Workflow Visualization

Workflow for amylase activity assay and subsite mapping using Maltoundecaose (DP11) as a substrate.

Sources

Application Note: Maltoundecaose (DP11) in Food Formulation for Texture Optimization and Anti-Staling

Target Audience: Researchers, Food Scientists, and Formulation Engineers Discipline: Carbohydrate Chemistry, Food Rheology, and Polymer Science

Executive Summary & Mechanistic Grounding

Maltoundecaose (DP11) is a defined maltooligosaccharide consisting of 11 glucose units linked by α-(1→4) glycosidic bonds [1]. In advanced food formulation, intermediate-length maltooligosaccharides (DP 10–12) occupy a critical physicochemical niche. Unlike mono- and disaccharides (which primarily act as sweeteners and plasticizers) or high-polymeric starches (which are highly susceptible to retrogradation), DP11 provides structural intervention without drastically altering the sweetness profile or contributing to excessive viscosity.

The primary application of DP11 in food science is the retardation of starch retrogradation (staling) in baked goods and concentrated starch gels. During the cooling and storage of gelatinized starch, amylopectin branches spontaneously reassociate to form highly ordered double helices—a thermodynamically driven process that manifests macroscopically as crumb firming and moisture migration.

Research demonstrates that the presence of specific maltooligosaccharides, including maltoundecaose, is negatively correlated with the enthalpy of retrogradation ( ΔHL ) [2]. DP11 acts via steric hindrance ; its linear α-(1→4) chain is long enough to interact with the amorphous regions of amylopectin but too short to form stable, long-range crystalline lattices itself. This disrupts the recrystallization network, preserving a soft texture and extending shelf-life [3].

Fig 1: Mechanistic pathway of DP11 inhibiting amylopectin retrogradation.

Causality in Experimental Design

When evaluating anti-staling agents, many formulators rely on commercial maltodextrins (mixtures of DP 2 to DP 20+) or enzymatic treatments (e.g., maltooligosaccharide-forming amylases) [4]. However, these approaches introduce confounding variables:

-

Enzymatic unreliability: Endogenous inhibitors or varying baking temperatures can lead to over- or under-cleavage of starch, resulting in gummy textures.

-

Heterogeneous mixtures: Short chains (DP < 4) increase yeast fermentation rates and alter browning (Maillard reaction), while longer chains (DP > 15) can co-crystallize with amylose.

By utilizing purified Maltoundecaose (DP11) as a direct additive, we isolate the specific colligative and steric effects of the DP11 chain. To ensure the reliability of our findings, the following experimental protocols are designed as a self-validating system . We do not merely measure the macroscopic texture; we correlate it with thermodynamic data (DSC) and chemically validate the survival of DP11 post-baking (HPAEC-PAD).

Self-Validating Experimental Protocols

Protocol A: Formulation and Thermal Processing of DP11-Enriched Wheat Starch Gels

Objective: Prepare a standardized matrix to isolate the effect of DP11 on wheat starch without the biological variability of yeast fermentation.

-

Dry Blending: Accurately weigh 10.0 g of native wheat starch (dry basis). Prepare the test sample by adding 0.3 g of Maltoundecaose (DP11) (equivalent to a 3% w/w supplementation). Prepare a Control sample with 0 g DP11.

-

Hydration: Transfer the dry blends into tared aluminum canisters. Add distilled water to achieve a final starch-to-water ratio of 1:1.2 (w/w).

-